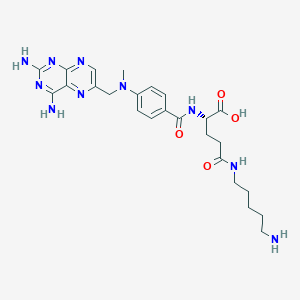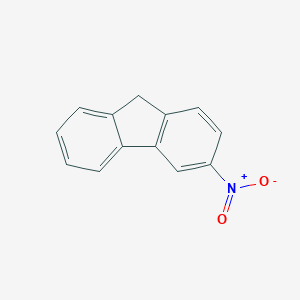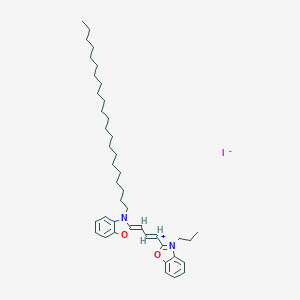
(E)-hexadec-2-en-1-ol
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves understanding the compound’s properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis of 1-Naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols : (E)-2-(arylmethylene)cyclopropylaldehyde, a compound related to (E)-hexadec-2-en-1-ol, is used in the preparation of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols, indicating its utility in complex organic syntheses (Miao & Huang, 2009).
Industrial Applications
- Perfume Industry and Food Processing : (E)-Hex-2-en-1-ol is used as a powerful additive in the perfume industry and food processing due to its fragrance properties (Leitmannová & Červený, 2006).
Ecological and Biological Research
- Biosynthesis of Moth Pheromones : In the tobacco hawk moth, (E)-hexadec-2-en-1-ol-related compounds are involved in the biosynthesis of sex pheromones, highlighting its role in ecological and biological systems (Hoskovec et al., 2002).
- Volatile Organic Compounds in Plants : (E)-Hex-2-en-1-ol is among the major volatile organic compounds (VOCs) emitted by barley roots, playing a potential role in plant-insect interactions (Gfeller et al., 2013).
Chemical Properties and Reactions
- Oxidation Reactions : Studies have investigated the selective oxidation of (E)-hex-2-en-1-ol, contributing to the understanding of its chemical behavior (Alshammari et al., 2013).
- Thermophysical Properties : Research on the thermophysical properties of (E)-hex-2-en-1-ol and related compounds enhances the understanding of their behavior in different states and conditions (Štejfa et al., 2015).
Therapeutic and Antimicrobial Effects
- Anti-inflammatory Activity : Extracts containing (E)-hexadec-2-en-1-ol-related compounds from Bursera simaruba leaves show significant anti-inflammatory activity, indicating potential therapeutic applications (Carretero et al., 2008).
- Food Safety Applications : Compounds related to (E)-hex-2-en-1-ol have been studied for their antimicrobial activity, suggesting applications in improving the safety of fresh-sliced apples and other minimally processed foods (Lanciotti et al., 2003).
Environmental Chemistry
- Atmospheric Chemistry : The reactions of (E)-hex-2-en-1-ol with atmospheric components like NO3 and N2O5 have been investigated, contributing to the understanding of its role in environmental chemistry (Pfrang et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-hexadec-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDSQDHRRBSMIZ-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020838 | |
| Record name | (E)-Hexadec-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-hexadec-2-en-1-ol | |
CAS RN |
26993-32-8 | |
| Record name | (2E)-2-Hexadecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-Hexadec-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)

![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)







